molecular formula C20H18ClN5O3 B11181402 N-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-methoxyacetamide

N-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-methoxyacetamide

Cat. No.: B11181402
M. Wt: 411.8 g/mol
InChI Key: LAFQSRMWQWFZAZ-UHFFFAOYSA-N
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Description

N-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-methoxyacetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The presence of various functional groups, such as the chlorophenyl, ethyl, and methoxyacetamide, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-methoxyacetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core: This step involves the cyclization of appropriate precursors under reflux conditions in the presence of a base.

    Introduction of the chlorophenyl group: This is achieved through a nucleophilic substitution reaction using 4-chlorophenyl halides.

    Addition of the ethyl group: This step involves alkylation reactions using ethyl halides.

    Incorporation of the methoxyacetamide group: This is typically done through amidation reactions using methoxyacetic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-methoxyacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents like 4-chlorophenyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives.

Scientific Research Applications

N-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-methoxyacetamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-methoxyacetamide is unique due to the presence of the methoxyacetamide group, which enhances its solubility and bioavailability. Additionally, the specific substitution pattern on the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core contributes to its high selectivity and potency as a CDK2 inhibitor .

Properties

Molecular Formula

C20H18ClN5O3

Molecular Weight

411.8 g/mol

IUPAC Name

N-[5-(4-chlorophenyl)-4-ethyl-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]-2-methoxyacetamide

InChI

InChI=1S/C20H18ClN5O3/c1-3-15-18(12-4-6-13(21)7-5-12)19-22-10-14-16(26(19)23-15)8-9-25(20(14)28)24-17(27)11-29-2/h4-10H,3,11H2,1-2H3,(H,24,27)

InChI Key

LAFQSRMWQWFZAZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)N(C=C3)NC(=O)COC

Origin of Product

United States

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